molecular formula C13H11ClN6 B12250401 N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12250401
M. Wt: 286.72 g/mol
InChI Key: ADIBIIPROQHZFX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a triazole ring and a chlorophenylmethyl group.

Properties

Molecular Formula

C13H11ClN6

Molecular Weight

286.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H11ClN6/c14-11-3-1-10(2-4-11)6-16-12-5-13(18-8-17-12)20-9-15-7-19-20/h1-5,7-9H,6H2,(H,16,17,18)

InChI Key

ADIBIIPROQHZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC=N2)N3C=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential in combating resistant strains of bacteria and fungi.

    Medicine: Explored as a potential therapeutic agent for treating infections and possibly other diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with microbial enzymes and proteins. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. Additionally, the compound may interfere with bacterial DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

    Itraconazole: Another triazole-based antifungal agent.

    Fluconazole: A widely used antifungal with a similar mechanism of action.

    Voriconazole: Known for its broad-spectrum antifungal activity.

Comparison: N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triazole-based compounds. Its potential for dual antimicrobial and antifungal activity makes it a versatile candidate for further research .

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